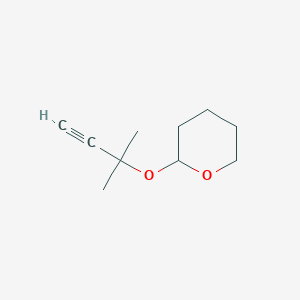

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

概要

説明

“2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether” is a chemical compound with the molecular formula C10H16O2 . It is a clear, colorless liquid .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether” consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 168.11500 .Physical And Chemical Properties Analysis

The boiling point of “2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether” is between 90-92 °C (at a pressure of 17 Torr), and it has a predicted density of 0.96±0.1 g/cm3 .科学的研究の応用

Selective Hydrogenation Over Supported Cu Nanocatalysts

Scientific Field

This research falls under the field of Chemical Catalysis .

Summary of the Application

The study investigates the activity and selectivity of nanosized copper catalysts for the three-phase partial hydrogenation of 2-methyl-3-butyn-2-ol, a highly relevant reaction for fine chemical synthesis .

Methods of Application

The experiment involved the use of 2 and 7 nm Cu on SiO2 catalysts. The reaction temperature was varied between 140°C and 180°C to study the effect on selectivity .

Results or Outcomes

The 7 nm Cu nanoparticles were found to be 2.5 times more active than the 2 nm Cu. At 180°C, the selectivity was only 15% at 50% conversion, but lowering the reaction temperature to 160 and 140°C led to 80% and even 100% selectivity (at 50% conversion) .

Transient Operation: A Catalytic Chemoselective Hydrogenation

Scientific Field

This research is in the field of Chemical Engineering .

Summary of the Application

The study explores the effect of periodic temperature oscillations on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd-based catalyst in a micro-trickle bed reactor .

Methods of Application

The hydrogenation was investigated using a radiofrequency heated reactor under transient conditions using temperature cycling .

Results or Outcomes

The dynamic operation using this configuration was found to increase both conversion and selectivity towards 2-methyl-3-buten-2-ol compared to the steady-state operation, with an improvement of up to 24% for the selectivity being observed .

Green Pathway of Vitamin A Precursor Synthesis

Scientific Field

This research is in the field of Green Chemistry .

Summary of the Application

The study evaluates the effect of pretreatment conditions on the catalytic performance of 1 wt.% Pd/γ-Al2O3 for hydrogenation of 2-methyl-3-butyn-2-ol in continuous-flow mode .

Methods of Application

Two palladium catalysts were tested under different conditions of pressure and temperature and characterized using various physicochemical techniques .

Results or Outcomes

The Pd–Al species, which reveal unique electronic properties by decreasing the Pd δ− surface concentration via electron transfer from Pd to Al, leading to a weaker Pd–Alkyl bonding, additionally assisted by the hydrogen spillover, are the sites of improved semi-hydrogenation of 2-methyl-3-butyn-2-ol towards 2-methyl-3-buten-2-ol (97%)—an important intermediate for vitamin A synthesis .

Synthesis of Terminal Arylacetylenes

Scientific Field

This research is in the field of Organic Synthesis .

Summary of the Application

The study presents a rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols .

Methods of Application

The method involves the use of tetrabutylammonium hydroxide and methanol as catalysts for the cleavage of 4-aryl-2-methyl-3-butyn-2-ols .

Results or Outcomes

The study does not provide specific results or outcomes. However, the method is described as rapid and efficient, suggesting that it may offer advantages over other methods for synthesizing terminal arylacetylenes .

特性

IUPAC Name |

2-(2-methylbut-3-yn-2-yloxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDREIWJWDVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400652 | |

| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether | |

CAS RN |

27943-46-0 | |

| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。